Product packaging for Azide-PEG2-MS(Cat. No.:CAS No. 176520-23-3)

Azide-PEG2-MS

Cat. No.: B3109840
CAS No.: 176520-23-3
M. Wt: 209.23 g/mol
InChI Key: WDDYPDGUFZTNJJ-UHFFFAOYSA-N
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Description

Overview of Polyethylene Glycol (PEG) Linkers in Bioorthogonal Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect various molecules. chempep.com Their use in biological applications dates back to the 1970s, when they were first conjugated to proteins to extend circulation time and reduce immune responses. chempep.com The inherent properties of PEG make it exceptionally well-suited for bioconjugation and bioorthogonal chemistry.

Key properties of PEG linkers include:

Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous solutions. chempep.com

Biocompatibility : PEG exhibits minimal toxicity and is approved by regulatory agencies for various biomedical applications. chempep.com

Low Immunogenicity : PEG generally does not provoke a significant immune response. chempep.com It can create a hydration shell around a conjugated molecule, which helps reduce protein adsorption and recognition by the immune system, a feature often referred to as a "stealth" property. chempep.com

Flexibility : The structure of PEG provides conformational flexibility, which can be advantageous in maintaining the biological activity of conjugated molecules. chempep.com

These characteristics have made PEG linkers essential components in bioconjugation, where they are used to improve the stability, solubility, and pharmacokinetic profiles of therapeutic molecules. axispharm.compurepeg.com Bioorthogonal PEG linkers are specifically designed with reactive groups that can participate in chemical reactions within living systems without interfering with native biological processes. axispharm.com They are classified based on the functional groups at their ends; homobifunctional linkers have identical reactive groups, while heterobifunctional linkers, such as Azide-PEG2-Ms, possess two different reactive groups, enabling more complex and controlled conjugation strategies. jenkemusa.comjenkemusa.com

Role of Azide (B81097) Functionality in Click Chemistry Methodologies

The azide functional group (-N₃) is a cornerstone of "click chemistry," a concept describing reactions that are modular, high-yielding, and generate minimal byproducts. organic-chemistry.org The most prominent application of the azide group is in the azide-alkyne cycloaddition, a reaction that forms a stable triazole ring. interchim.frlumiprobe.com

There are two primary forms of this reaction:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.orglumiprobe.com It is known for its high efficiency, broad scope, and insensitivity to aqueous conditions and a wide pH range (4 to 12). organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the potential toxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts directly with an azide without the need for a metal catalyst. interchim.frbroadpharm.com

The azide group is considered bioorthogonal because it is largely inert to the functional groups typically found in biological molecules and aqueous environments. lumiprobe.com This high selectivity allows for the precise chemical modification of biomolecules like proteins, nucleic acids, and carbohydrates in complex biological settings, even within living cells. lumiprobe.com The stability of the azide functionality under most reaction conditions further enhances its utility as a reliable chemical handle in multi-step syntheses and bioconjugation protocols. broadpharm.combroadpharm.com

Significance of this compound as a Bifunctional Reagent in Advanced Research

This compound, or 2-(2-azidoethoxy)ethyl methanesulfonate (B1217627), is a heterobifunctional reagent that capitalizes on the properties of its core components: the azide, the PEG spacer, and the methanesulfonate (mesylate, Ms) group. medkoo.com This linker allows for the covalent attachment of two different molecules through distinct chemical pathways.

The significance of this compound lies in its orthogonal reactivity:

The azide group is reserved for click chemistry reactions, enabling conjugation to alkyne- or cyclooctyne-modified molecules. broadpharm.comsmolecule.com

The mesylate group is an excellent leaving group, making it susceptible to nucleophilic substitution by groups such as thiols, amines, or hydroxyls. This allows for the attachment of a second molecule containing a suitable nucleophile.

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial when working with biological systems. broadpharm.com This dual functionality makes this compound a powerful tool for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized nanoparticles. medkoo.comhiyka.com

Physicochemical Properties of this compound
PropertyValue
Chemical Name2-(2-azidoethoxy)ethyl methanesulfonate
SynonymsThis compound; Ms-PEG2-azide
CAS Number176520-23-3
Molecular FormulaC₅H₁₁N₃O₄S
Molecular Weight209.22 g/mol
Exact Mass209.0500

Data sourced from MedKoo Biosciences. medkoo.com

Scope and Academic Relevance of this compound in Interdisciplinary Studies

The unique structure of this compound provides a versatile platform for innovation across multiple scientific disciplines. Its ability to act as a molecular bridge between disparate chemical entities makes it highly relevant in fields that rely on the precise assembly of functional molecules.

Drug Delivery and Development : In pharmaceutical sciences, bifunctional linkers are critical for developing targeted therapies. biochempeg.comspringernature.com this compound can be used to link a targeting moiety (like an antibody) to a therapeutic agent, or to construct PROTACs that bring a target protein and an E3 ubiquitin ligase into proximity. medkoo.com The PEG component helps to improve the pharmacokinetic properties of the final conjugate. biochempeg.com PEGylated linkers are also used in the formation of hydrogels for the controlled release of therapeutics. jenkemusa.comjenkemusa.com

Bioconjugation and Diagnostics : The reagent is used to attach biomolecules such as proteins, peptides, or oligonucleotides to surfaces, nanoparticles, or reporter molecules like fluorescent dyes. jenkemusa.comaxispharm.com For example, an azide-functionalized biomolecule can be tethered to a surface modified with nucleophiles via the mesylate group, and then a fluorescent alkyne probe can be "clicked" onto the azide for detection and imaging purposes. hiyka.com

Materials Science : In materials science, this compound can be used to functionalize surfaces and nanoparticles. jenkemusa.comnih.gov For instance, gold nanoparticles can be modified with the linker to create probes for intracellular tracking or to attach specific ligands for targeted biological interactions. nih.gov The ability to modify surfaces with PEG chains can also improve biocompatibility and reduce non-specific binding in biosensors and medical devices. youtube.com

The interdisciplinary utility of this compound continues to grow as researchers devise new ways to leverage its dual reactivity for creating novel, functional constructs in medicine, biology, and nanotechnology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O4S B3109840 Azide-PEG2-MS CAS No. 176520-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azidoethoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O4S/c1-13(9,10)12-5-4-11-3-2-7-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYPDGUFZTNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242182
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176520-23-3
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176520-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Chemical Modification Strategies for Azide Peg2 Ms

Synthesis of Azide-PEG2-Ms via Mesylate Displacement Reactions

A common and versatile approach to synthesizing heterobifunctional PEGs like this compound involves sequential functionalization of PEG diols, often utilizing mesylate displacement for azide (B81097) introduction.

Precursor Synthesis and Functionalization of PEG Diols

Polyethylene glycols (PEGs) are typically synthesized via the ring-opening polymerization of ethylene (B1197577) oxide, often initiated by water or ethylene glycol, yielding products with hydroxyl end groups, known as PEG diols (HO-PEG-OH) google.com. For the synthesis of heterobifunctional PEGs, it is crucial to selectively functionalize only one of the two terminal hydroxyl groups. This "desymmetrization" can be achieved through various methods, including selective monoprotection or monotosylation/monomesylation of the PEG diol google.comnih.gov. For instance, monotosylation of a PEG diol, as described by Bouzide and Sauve, is a key step in preparing a mono-activated intermediate ready for subsequent functionalization nih.gov. These mono-functionalized PEG diols serve as the precursors for introducing distinct end-group functionalities.

Introduction of the Azide Moiety

The azide group is typically introduced via nucleophilic substitution. A common strategy involves activating one hydroxyl end of a PEG precursor, often by converting it into a tosylate or mesylate, which then serves as a good leaving group. This activated intermediate is subsequently reacted with an azide source, most commonly sodium azide (NaN₃).

A widely employed method involves the reaction of a PEG monotosylate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 65 °C for 16 hours) mdpi.comsigmaaldrich.comnih.gov. Alternatively, mesylate-terminated PEGs can also be reacted with sodium azide to yield the corresponding azide-terminated derivatives nih.gov. This nucleophilic displacement reaction efficiently installs the azide functionality onto the PEG chain, resulting in azide-terminated PEG derivatives with high functionalization efficiency (>95%) mdpi.com.

Table 1: Synthesis of Azide-Terminated PEG Derivatives via Mesylate/Tosylate Displacement

Precursor TypeActivation ReagentAzide SourceSolventTemperatureTimeTypical YieldReference(s)
PEG Diol (mono-activated)TsCl / PyridineNaN₃DMFRoom Temp.OvernightHigh mdpi.comsigmaaldrich.com
PEG MonomesylateN/ANaN₃DMF65 °C16 h96-99% nih.gov
PEG MonotosylateN/ANaN₃DMFRoom Temp.OvernightHigh mdpi.com

Mesylation for Activated Leaving Group Formation

Mesylation is a critical step for creating an activated leaving group on the PEG chain, facilitating subsequent nucleophilic substitution. This process involves reacting a hydroxyl-terminated PEG derivative with methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine (B128534) (TEA), in an inert solvent like dichloromethane (B109758) (DCM) nih.govmasterorganicchemistry.com. The mesylate group (–OSO₂CH₃) is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion, enabling efficient SN2 reactions with nucleophiles precisepeg.commasterorganicchemistry.comlibretexts.org. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. Procedures often involve reacting the hydroxyl-terminated PEG with MsCl and TEA, followed by isolation and purification, yielding mesylate-terminated polyglycols with high yields (e.g., 96-99%) nih.gov.

Table 2: Mesylation of PEG Hydroxyl Termini

Starting MaterialReagentBaseSolventTemperatureTimeTypical YieldReference(s)
Hydroxyl-terminated PEGMethanesulfonyl chloride (MsCl)TEADCMRoom Temp.Overnight96-99% nih.gov

Alternative Synthetic Approaches to Azide-Terminated PEG Derivatives

While mesylate displacement is a primary route, other methods exist for introducing azide functionalities onto PEG derivatives.

Staudinger Reduction for Amine Generation from Azides

The Staudinger reduction is a well-established reaction that converts organic azides into primary amines using phosphines, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the intermediate iminophosphorane nih.gov. This reaction is valuable for generating amine-functionalized molecules. For example, azide-terminated PEGs can be reduced to amine-terminated PEGs sigmaaldrich.cn. While the Staudinger reduction itself transforms an azide into an amine, the broader Staudinger reaction chemistry, particularly the Staudinger ligation, is utilized in bioorthogonal conjugation strategies involving PEG derivatives and molecules bearing azide or phosphine (B1218219) functionalities nih.govrsc.orgrsc.orgresearchgate.netacs.org. However, it does not directly serve as a method for synthesizing azide-terminated PEG derivatives; rather, it is involved in downstream modifications or conjugation of pre-formed azide-functionalized PEGs.

Diazotransfer Reactions for Azide Introduction into Precursors

Diazotransfer reactions offer an alternative pathway for introducing azide groups, typically by converting primary amines into azides. This method utilizes diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), which efficiently transfer a diazo group to primary amines under mild conditions, often in aqueous environments nih.govbroadpharm.comacs.org. This approach is particularly useful when amine-functionalized PEG precursors are available or can be readily synthesized. The reaction proceeds with high efficiency, providing a distinct route to azide-terminated PEG derivatives compared to the nucleophilic substitution of mesylates or tosylates nih.govbroadpharm.comacs.org.

Table 3: Alternative Azide Introduction Methods

MethodStarting MaterialReagent(s)Product TypeNotesReference(s)
DiazotransferPrimary AmineImidazole-1-sulfonyl azide (ISA·HCl), BaseAzide-Terminated PEGConverts amines to azides; efficient and safe. nih.govbroadpharm.comacs.org
Staudinger ReductionAzide-Terminated PEGPPh₃, H₂OAmine-Terminated PEGConverts azides to amines; not a direct synthesis of azide-terminated PEGs. nih.govsigmaaldrich.cn

Mechanistic Insights into Azide Peg2 Ms Bioorthogonal Reactivity

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG2-Ms

The CuAAC reaction is a premier example of click chemistry, renowned for its reliability, high yield, and specificity. nih.gov It involves the reaction of an azide (B81097), such as the one present in this compound, with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govbeilstein-journals.orgthieme-connect.de

The mechanism of the CuAAC reaction is significantly more complex than a simple concerted cycloaddition. nih.gov The copper(I) catalyst plays a crucial role, accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The catalytic cycle is generally understood to proceed through several key steps:

Formation of a Copper-Alkyne Complex: The cycle begins with the interaction between the Cu(I) catalyst and the terminal alkyne. This forms a π-complex, which significantly increases the acidity of the terminal alkyne proton, facilitating its removal. thieme-connect.de

Generation of a Copper Acetylide Intermediate: Following deprotonation, a σ-bound copper acetylide intermediate is formed. thieme-connect.denih.gov This species is central to the catalytic cycle.

Coordination and Cycloaddition: The azide component, such as this compound, then coordinates to the copper center. This is followed by the cycloaddition step, where the azide reacts with the activated alkyne to form a six-membered copper-containing intermediate (a metallacycle). organic-chemistry.org

Rearrangement and Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

Kinetic studies have revealed that the reaction mechanism can be intricate, often exhibiting a second-order rate dependence on the copper catalyst concentration. mdpi.com This suggests that the catalytically active species may be a dinuclear or multinuclear copper acetylide complex, rather than a single copper atom, particularly in the absence of strongly coordinating ligands. nih.govbeilstein-journals.orgmdpi.com The reaction is generally very fast, with high yields achieved under mild conditions, often at room temperature. mdpi.comacs.org

The efficiency and rate of the CuAAC reaction are highly dependent on the nature and stability of the active Cu(I) species. beilstein-journals.org The Cu(I) oxidation state is essential for catalysis, but it can be prone to disproportionation and oxidation to the inactive Cu(II) state. Therefore, the reaction is typically carried out with a reducing agent, like sodium ascorbate, to regenerate Cu(I) from any Cu(II) formed in situ. researchgate.net

Ligands play a critical role in stabilizing the Cu(I) catalyst, increasing its solubility, and accelerating the reaction. nih.gov Nitrogen-based chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are commonly used. mdpi.comnih.gov These ligands:

Stabilize the Cu(I) oxidation state against oxidation and disproportionation. nih.gov

Prevent the formation of inactive or poorly soluble polynuclear copper acetylide aggregates. nih.gov

Facilitate the productive catalytic cycle, potentially by promoting the azide coordination step. nih.govmdpi.com

The choice of solvent and the presence of other ions can also influence copper speciation and reaction efficiency. For instance, halide ions can sometimes have an inhibitory effect by strongly coordinating to the copper center and competing with the azide substrate. beilstein-journals.org

A major advantage of the CuAAC reaction is its exceptional functional group tolerance. organic-chemistry.orgnobelprize.org The reaction is bioorthogonal, meaning the azide and alkyne groups are largely unreactive with most functional groups found in biological molecules. researchgate.net This allows for the specific ligation of this compound to complex substrates in biologically relevant contexts. The reaction demonstrates broad compatibility with:

A wide array of functional groups, including alcohols, carboxylic acids, amides, and esters. beilstein-journals.orgmdpi.com

A variety of solvents, including aqueous media, across a pH range of 4 to 12. beilstein-journals.orgorganic-chemistry.org

Complex molecular architectures such as peptides, proteins, nucleic acids, and carbohydrates. nih.govmdpi.com

This wide scope makes CuAAC a robust tool for conjugating this compound to a diverse range of molecules for applications in drug discovery and materials science. researchgate.netmdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

To address the primary limitation of CuAAC—the cytotoxicity of the copper catalyst in living systems—the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nobelprize.orgchempep.com This reaction enables the ligation of an azide, like that in this compound, to a strained cyclooctyne (B158145) without the need for any metal catalyst. rsc.org

The driving force for SPAAC is the high degree of ring strain inherent in cyclooctyne derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), or difluorinated cyclooctynes (DIFO). acs.orgchempep.com The reaction proceeds via a concerted [3+2] Huisgen dipolar cycloaddition mechanism. chempep.comthieme-connect.de The significant energy released upon the formation of the more stable, less strained aromatic triazole ring overcomes the activation energy barrier, allowing the reaction to proceed spontaneously under physiological conditions. chempep.com

The key features of the SPAAC mechanism are:

Catalyst-Free: The reaction does not require a cytotoxic metal catalyst, making it truly bioorthogonal for in vivo applications. chempep.combiochempeg.com

Concerted Pathway: The bond formation between the azide and the strained alkyne occurs in a single, concerted transition state. thieme-connect.deresearchgate.net

Strain Release: The high enthalpic energy of the strained alkyne is the primary thermodynamic driver for the reaction. acs.org

Both CuAAC and SPAAC are powerful methods for conjugating this compound, but their suitability depends on the specific application, particularly in biological contexts. researchgate.netchempep.com The choice between the two involves a trade-off between reaction speed and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requirement Requires a Copper(I) catalyst. organic-chemistry.orgCatalyst-free. rsc.org
Biocompatibility Limited in vivo use due to the cytotoxicity of copper. nobelprize.orgbiochempeg.comgoogle.comHighly suitable for live cell and whole organism studies. chempep.com
Reaction Kinetics Very fast; reaction rates are typically much higher than SPAAC. mdpi.comacs.orgGenerally slower than CuAAC, though rates have improved with newer, more strained cyclooctynes. acs.org
Reactant Size Utilizes small, non-perturbing terminal alkynes. acs.orgRequires bulky, hydrophobic strained cyclooctynes (e.g., DBCO, BCN). acs.org
Potential for Side Reactions Low background; highly specific for the azide and alkyne partners. nih.govStrained alkynes can exhibit some non-specific reactivity, for instance with thiols, which may increase background in certain applications like proteomics. nih.gov
Primary Application In vitro bioconjugation, materials science, drug discovery. researchgate.netIn vivo imaging, live-cell labeling, and surface functionalization. chempep.comnih.gov

Design Considerations for Cyclooctyne Partners

The most prominent bioorthogonal reaction involving azides is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comigem.org Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it more suitable for applications in living systems. igem.org The reactivity in SPAAC is driven by the ring strain of the cyclooctyne partner. igem.org

Several factors are crucial in the design of cyclooctyne partners to optimize their reaction with azides like the one in this compound:

Ring Strain: The high degree of ring strain in cyclooctynes (e.g., 18 kcal/mol) is the primary driving force for the catalyst-free reaction. igem.org This strain lowers the activation energy of the cycloaddition.

Substitution: The introduction of electron-withdrawing groups, such as fluorine atoms, at the propargylic position of the cyclooctyne can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide, thereby increasing the reaction rate. rsc.org

Steric Hindrance: The steric bulk around the azide and the cyclooctyne can significantly impact the reaction rate. While primary azides generally react faster, even tertiary azides can participate in SPAAC, albeit at a slower rate, especially with sterically demanding cyclooctynes like dibenzocyclooctynes (e.g., ADIBO). researchgate.net This differential reactivity can be exploited for selective labeling. researchgate.net

Stability vs. Reactivity: There is often a trade-off between the reactivity and stability of cyclooctynes. rsc.org Highly reactive cyclooctynes can be prone to side reactions or degradation in biological media. rsc.org Therefore, the design of an ideal cyclooctyne involves balancing these two properties. For instance, dibenzocyclooctyne (DBCO) offers a good compromise with a lower rate constant than some other cyclooctynes but greater stability and less susceptibility to side reactions like Michael addition by thiols. igem.org

Photolabile Cages: For applications requiring spatiotemporal control, "caged" cyclooctynes have been developed. nih.gov These molecules contain a photolabile protecting group that can be removed by light exposure (e.g., at 350 nm) to reveal the reactive cyclooctyne at a specific time and location. nih.gov

The table below summarizes key characteristics of different types of cyclooctyne partners used in SPAAC reactions.

Cyclooctyne TypeKey FeatureAdvantageDisadvantage
BCN (Bicyclononyne) Readily availableGood reactivity with various azides---
DBCO (Dibenzocyclooctyne) Fused aromatic ringsGood balance of reactivity and stabilityLower rate constant than BARAC
DIFO (Difluorinated Cyclooctyne) Fluorine substitutionEnhanced reactivity---
BARAC (Biarylazacyclooctynone) Increased strain from amide moietyHigh reactivitySusceptible to Michael addition by thiols
"Caged" Cyclooctynes Photolabile protecting groupSpatiotemporal control of reactionRequires light activation

Nucleophilic Substitution Reactions Involving the Mesyl Group of this compound

The other reactive handle of this compound is the methanesulfonyl (mesyl) group. This group is a highly effective leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. axispharm.comprecisepeg.com

Reactivity of the Mesylate as a Leaving Group

The mesylate anion (CH₃SO₃⁻) is a very stable species due to the resonance delocalization of the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group, comparable to or even better than halides in some cases. The conversion of a hydroxyl group to a mesylate is a common strategy to activate it for nucleophilic substitution. masterorganicchemistry.com

The reactivity of mesylates in nucleophilic substitution is generally high, allowing reactions to proceed under mild conditions. precisepeg.com Compared to another common sulfonate leaving group, tosylate (OTs), mesylate (OMs) is considered more reactive, though potentially less stable. precisepeg.com The choice between a mesylate and a tosylate can sometimes influence the outcome of a reaction, but for many applications, they are interchangeable. masterorganicchemistry.com

Coupling with Various Nucleophiles (C-, N-, O-, S-nucleophiles)

The electrophilic carbon atom attached to the mesylate group in this compound is susceptible to attack by a wide range of nucleophiles. This allows for the formation of stable carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. precisepeg.com

C-Nucleophiles: Mesylates can react with various carbon-based nucleophiles, often in the presence of a transition metal catalyst like palladium or nickel. rsc.orgrsc.org For instance, Suzuki-Miyaura cross-coupling reactions can be performed with aryl or alkenylboronic acids. rsc.orgacs.orgnih.gov These reactions are valuable for creating new carbon-carbon bonds. While less common than with aryl halides, the use of aryl mesylates in such couplings is advantageous due to the high atom economy and the low cost of the activating group. rsc.org

N-Nucleophiles: Amines are good nucleophiles that can readily displace the mesylate group to form a new carbon-nitrogen bond, a reaction fundamental to many organic syntheses. precisepeg.comresearchgate.net This includes primary and secondary aliphatic and aromatic amines. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of amines and amides using aryl mesylates. organic-chemistry.orgscispace.com

O-Nucleophiles: Alkoxides, derived from alcohols, can react with mesylates in a classic Williamson ether synthesis to form ethers. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary mesylates like that in this compound. masterorganicchemistry.com Phenols can also be used as O-nucleophiles.

S-Nucleophiles: Thiols are excellent nucleophiles and react efficiently with mesylates to form thioethers. precisepeg.com This reaction is often rapid and proceeds under mild conditions.

The following table provides examples of coupling reactions involving mesylates and various nucleophiles.

Nucleophile TypeExample NucleophileReaction TypeProduct Functional Group
C-Nucleophile Arylboronic acidSuzuki-Miyaura CouplingBiaryl
N-Nucleophile Primary amine (R-NH₂)Nucleophilic SubstitutionSecondary amine
O-Nucleophile Alkoxide (R-O⁻)Williamson Ether SynthesisEther
S-Nucleophile Thiol (R-SH)Nucleophilic SubstitutionThioether

Selective Functionalization Strategies Utilizing Both Reactive Ends

The presence of two distinct reactive groups in this compound allows for selective and orthogonal functionalization. This means that one end of the molecule can be reacted while the other remains intact for a subsequent transformation. This capability is highly valuable in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). glpbio.commedchemexpress.com

A typical strategy involves first utilizing the azide group in a SPAAC reaction with a cyclooctyne-containing molecule. This reaction is highly specific and does not affect the mesylate group. Subsequently, the mesylate can be displaced by a suitable nucleophile to attach a second molecule of interest. The reverse order is also possible, where the mesylate is first reacted with a nucleophile, followed by the "click" reaction of the azide.

For example, a researcher could first conjugate a targeting ligand functionalized with a cyclooctyne to this compound via SPAAC. The resulting molecule, now bearing a terminal mesylate, could then be reacted with a therapeutic agent containing a nucleophilic group (e.g., an amine or thiol) to form the final bifunctional conjugate. This stepwise approach allows for the precise and controlled assembly of complex biomolecules. researchgate.net

Advanced Applications of Azide Peg2 Ms in Chemical Biology and Bioconjugation

Site-Specific Protein and Peptide Modification Using Azide-PEG2-Ms

Site-specific modification of proteins and peptides is crucial for understanding their function, developing new therapeutics, and creating novel biomaterials. This compound facilitates such modifications by introducing a bioorthogonal azide (B81097) group onto the protein surface, which can then be selectively reacted.

A powerful strategy for introducing azides into proteins with high precision involves the use of non-canonical amino acids. google.comnih.gov One of the most common examples is L-azidohomoalanine (AHA), an analogue of methionine. nih.govnih.gov By depleting methionine in the cell culture medium and supplying AHA, it can be incorporated into proteins in place of methionine by the native translational machinery. nih.gov

This method results in a protein with azide groups located at specific, genetically encoded positions. These azide-tagged proteins are powerful tools for post-translational modification. nih.gov The incorporated azide serves as a chemical handle for various ligation reactions, allowing for the attachment of probes, drugs, or other molecules. While this compound is used to install azides by chemically modifying existing amino acids (like lysine), the genetic incorporation of AHA represents an alternative and complementary method for creating the same reactive azide handle on a protein, enabling similar downstream functionalization strategies. nih.govnih.gov

Once a protein is functionalized with an azide group—either through chemical modification with a reagent like this compound or through genetic incorporation of AHA—chemoselective ligation reactions can be employed for further modification. researchgate.netnih.gov These reactions are bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. nih.govfrontiersin.org

The primary strategies involving the azide group are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called the "click" reaction, CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage. frontiersin.orgmedchemexpress.com Proteins modified with this compound can be conjugated to any molecule bearing a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of copper catalysts in living systems, SPAAC was developed. nih.govnih.gov This reaction uses a strained cyclooctyne (B158145), such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. medchemexpress.commedchemexpress.com

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. nih.govnih.gov The reaction forms a stable amide bond and has been successfully used to modify azide-containing proteins both in vitro and in cellular environments. nih.govresearchgate.net

The table below summarizes these key ligation strategies.

Table 1: Comparison of Chemoselective Ligation Strategies for Azide-Functionalized Proteins

Ligation Strategy Reactive Partner for Azide Key Features Catalyst Required
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne High efficiency, rapid kinetics, stable triazole product. frontiersin.org Copper(I)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) Copper-free, highly biocompatible for live-cell applications. medchemexpress.comnih.gov None
Staudinger Ligation Engineered Phosphine (B1218219) Copper-free, forms a native-like amide bond, effective in vivo. nih.govthermofisher.com None

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the three-dimensional structure of protein complexes. nih.govbiorxiv.orgresearchgate.net The strategy involves covalently linking interacting proteins using a chemical cross-linker, digesting the complex into peptides, and identifying the cross-linked peptides by mass spectrometry. researchgate.net

This compound can be a key component in the synthesis of advanced, enrichable cross-linkers. nih.govmedchemexpress.com For instance, a homobifunctional cross-linker can be designed with two amine-reactive NHS esters at either end of a spacer that contains an azide-PEG2 moiety. After cross-linking proteins within a cell or in a lysate, the entire mixture is digested. The azide tag on the cross-linked peptides allows for their selective enrichment from the complex mixture, for example, by using a biotinylated alkyne reagent via a click reaction followed by affinity purification with streptavidin. nih.govresearchgate.net This enrichment step significantly enhances the detection and identification of low-abundance cross-linked peptides, providing valuable data on protein interaction interfaces. nih.gov

Table 2: General Workflow for XL-MS Using an Azide-Tagged Cross-linker

Step Description Purpose
1. Cross-linking Proteins in their native environment are treated with an azide-tagged cross-linker (e.g., Azide-A-DSBSO). medchemexpress.comresearchgate.net To covalently link interacting proteins within a specific distance defined by the cross-linker's spacer arm.
2. Digestion The cross-linked protein mixture is digested into smaller peptides using a protease like trypsin. To generate peptides of a suitable size for mass spectrometry analysis.
3. Enrichment The peptide mixture is reacted with an alkyne-biotin probe via click chemistry. The resulting biotinylated peptides are captured on streptavidin-coated beads. nih.gov To selectively isolate the cross-linked peptides, reducing sample complexity and increasing detection sensitivity.
4. MS Analysis The enriched peptides are eluted and analyzed by tandem mass spectrometry (LC-MS/MS). To determine the mass and sequence of the cross-linked peptides.
5. Data Analysis Specialized software is used to identify the cross-linked peptide pairs and map them back to the interacting proteins. nih.gov To identify specific protein-protein interaction sites and gain structural insights into the protein complex.

Nucleic Acid Labeling and Functionalization with this compound

Beyond proteins, this compound and similar reagents are instrumental in the modification of nucleic acids for applications in diagnostics, therapeutics, and fundamental research. The ability to attach functional molecules to DNA and RNA oligonucleotides with high precision is essential for creating probes, developing novel assays, and constructing functional nucleic acid architectures.

Oligonucleotide probes are short sequences of DNA or RNA designed to bind to a specific target sequence. By conjugating these probes to reporter molecules like fluorophores or affinity tags like biotin (B1667282), they can be used to detect and quantify target nucleic acids or other molecules. lumiprobe.comnih.gov

This compound can be used to functionalize amine-modified oligonucleotides. The mesylate group reacts with the terminal amine on the synthetic oligonucleotide, installing the Azide-PEG2- linker. broadpharm.com This azide-functionalized oligonucleotide can then be readily conjugated to a wide array of alkyne-modified molecules using click chemistry. broadpharm.comuni-muenchen.de This modular approach allows for the development of a diverse range of probes for various applications, including proximity ligation assays (PLA), where the template-directed ligation of oligonucleotide probes signals the presence of a target protein or complex. uni-muenchen.de

Table 3: Examples of Oligonucleotide Probe Development Using Azide-PEG Conjugation

Probe Type Functionalization Strategy Application Reference
Biotinylated DNA An azide-functionalized oligonucleotide is reacted with an alkyne-biotin via CuAAC. Affinity purification, detection via streptavidin binding. oup.com
Fluorescent Probes An azide-functionalized oligonucleotide is reacted with an alkyne-modified fluorescent dye. Fluorescence in situ hybridization (FISH), FRET studies.
Protein-Oligonucleotide Conjugates An azide-functionalized antibody is reacted with an alkyne-modified oligonucleotide via SPAAC. Targeted delivery of therapeutic oligonucleotides (AOCs), immuno-PCR. nih.gov
Surface-Immobilized Probes An azide-functionalized oligonucleotide is attached to an alkyne-modified surface. DNA microarrays, biosensors. broadpharm.com

DNA enzymes, or deoxyribozymes, are DNA catalysts that can perform specific chemical reactions. Researchers have developed DNA enzymes through in vitro selection that can catalyze the CuAAC reaction itself. oup.com In a notable study, a DNA enzyme named CLICK-17 was identified that catalyzes the click reaction between an azide and an alkyne with high efficiency, even at very low copper concentrations. oup.com

In this research, the protein lysozyme (B549824) was first functionalized using Azido-PEG2-NHS ester (a close analogue of this compound) to attach multiple azide-PEG2 handles to its surface. oup.com This azide-tagged lysozyme was then used as a substrate for the CLICK-17 DNA enzyme. The DNA enzyme successfully catalyzed the conjugation of an alkyne-modified DNA strand directly onto the azide-functionalized protein. This work demonstrates a sophisticated application where a protein modified with an Azide-PEG2- linker becomes a key component in a reaction catalyzed by a functional nucleic acid, bridging the fields of protein bioconjugation and nucleic acid catalysis. oup.com

Table 4: Key Findings of the CLICK-17 DNA Enzyme Study with Azide-PEG2-Modified Protein

Finding Description Significance
Protein Functionalization Lysozyme was successfully labeled with multiple Azido-PEG2- groups using an NHS ester reagent, creating lysozyme-(N₃)n. oup.com Demonstrates the preparation of a multivalent azide-tagged protein substrate suitable for subsequent enzymatic conjugation.
DNA Enzyme Catalysis The CLICK-17 DNA enzyme was shown to be a true enzyme for CuAAC, effectively catalyzing the ligation of an alkyne-DNA to the azide-lysozyme. oup.com Establishes the ability of a functional nucleic acid to perform complex bioconjugation on a modified protein.
High Efficiency at Low Copper CLICK-17 demonstrated significant catalytic activity with as little as 40 nM Cu²⁺, making it more suitable for biological applications than standard CuAAC. oup.com Overcomes a major limitation of click chemistry (copper toxicity) by enabling the reaction under more biocompatible conditions.
Macromolecule Labeling The study successfully demonstrated both in cis (self-labeling) and in trans (labeling a separate substrate) reactions, confirming the versatility of the DNA enzyme. oup.com Highlights the potential of using DNA enzymes as programmable tools for creating specific protein-DNA conjugates.

Bioconjugation to Small Molecules and Biomolecular Probes

The ability to conjugate with small molecules and construct biomolecular probes is a cornerstone of chemical biology. This compound and its derivatives serve as key building blocks in this context, primarily through the azide group's capacity for "click" chemistry reactions. These reactions, known for their high efficiency, specificity, and biocompatibility, allow for the covalent linking of the azide-PEG moiety to molecules containing a corresponding alkyne or strained cyclooctyne group. medchemexpress.commedchemexpress.com

The azide group is integral to the synthesis of novel fluorescent probes for biological imaging. One major strategy involves the reduction of an azide to an amine, a reaction that can be triggered by specific biological analytes like hydrogen sulfide (B99878) (H₂S). nih.gov This conversion can switch a fluorophore from a non-fluorescent (caged) state to a highly fluorescent (uncaged) state, providing a clear "turn-on" signal. researchgate.net This principle has been successfully used to create probes that can detect endogenous H₂S in living cells, a crucial molecule in cellular signaling and redox biology. nih.gov

Researchers have leveraged the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach fluorophores to azide-functionalized molecules, including antibiotics. uq.edu.au For example, an azide-functionalized linezolid (B1675486) was conjugated to alkyne-modified fluorophores. The resulting probes retained some antimicrobial activity and were used to visualize bacterial cells, demonstrating the utility of this approach in studying drug distribution and mechanism of action. uq.edu.au

Furthermore, environment-sensitive fluorophores have been incorporated into probes using azide-alkyne click chemistry to detect specific RNA structures. mdpi.com By attaching a fluorophore like tetraphenylethylene (B103901) (TPE) to a bis(amidinium) binder via a triazole linkage formed from an azide, researchers developed a probe that exhibits a significant fluorescence enhancement upon binding to CAG RNA repeats, which are associated with neurodegenerative diseases. mdpi.com

Probe TypeTarget AnalyteActivation MechanismFluorophore ExampleResearch FindingCitation
H₂S Probe Hydrogen Sulfide (H₂S)Azide reduction to amineRhodamine-basedEnables detection of endogenous H₂S in living single cells with a turn-on fluorescence signal. nih.govresearchgate.net
Antibiotic Probe Bacterial componentsCovalent labeling via CuAACCoumarin, NBDAzide-functionalized linezolid conjugated to fluorophores successfully labeled S. aureus and E. faecium. uq.edu.au
RNA Probe CAG RNA repeatsAggregation-Induced Emission (AIE) upon bindingTetraphenylethylene (TPE)Probe showed a 19-fold fluorescence increase upon binding to target RNA, allowing for specific detection. mdpi.com

Biotinylation, the process of attaching biotin to a molecule, is a fundamental technique for affinity purification and detection due to the exceptionally strong interaction between biotin and streptavidin. Derivatives of this compound, such as Biotin-PEG2-azide, are powerful reagents for this purpose. lumiprobe.commedchemexpress.com These compounds feature a biotin moiety, a hydrophilic PEG spacer, and a terminal azide group. The azide allows for the conjugation of biotin to alkyne-modified biomolecules—such as proteins, DNA, and oligonucleotides—via click chemistry. lumiprobe.com The PEG linker enhances the aqueous solubility of the reagent and separates the biotin from the target molecule, which helps to minimize steric hindrance and ensure efficient binding to avidin (B1170675) or streptavidin. lumiprobe.com

Cleavable biotin probes have also been developed to address the challenge of eluting biotinylated proteins from streptavidin resins, a process often requiring harsh, denaturing conditions. nih.gov By incorporating a chemically labile linker (e.g., a disulfide or acid-cleavable group) between the biotin and the azide, researchers can selectively enrich newly synthesized proteins and then release them under mild conditions for subsequent analysis by mass spectrometry. nih.gov UV-cleavable versions, such as UV Cleavable Biotin-PEG2-Azide, offer another layer of control, allowing for protein release upon irradiation with UV light. dcchemicals.com

Biotinylation ReagentKey FeaturesApplicationAdvantageCitation
Biotin-PEG2-azide Azide for click chemistry, PEG spacerLabeling of alkynylated DNA, proteins, and other molecules with biotin.PEG linker improves solubility and avidin/streptavidin binding efficiency. lumiprobe.commedchemexpress.com
Azido Disulfide Biotin Probe Disulfide cleavable linker, azide groupAffinity purification and enrichment of newly synthesized proteins.Allows for mild elution of captured proteins by reduction of the disulfide bond. nih.gov
UV Cleavable Biotin-PEG2-Azide UV-photocleavable linker, azide groupControlled release of biotinylated molecules from affinity matrices.Release is triggered by light, offering spatial and temporal control. dcchemicals.com

Hydrogel Engineering and Bio-Scaffold Development with this compound

Hydrogels are highly hydrated, three-dimensional polymer networks that serve as excellent synthetic mimics of the extracellular matrix (ECM) for tissue engineering and regenerative medicine. sigmaaldrich.comnih.gov The functionalization of hydrogel precursors with reactive groups like azides is a key strategy for creating precisely engineered and bioactive scaffolds.

The azide group is central to the fabrication of "clickable" hydrogels. In this approach, multi-arm PEG polymers functionalized with terminal azide groups are crosslinked with polymers containing alkyne groups. sigmaaldrich.com The resulting cycloaddition reaction forms a stable, covalently crosslinked hydrogel network. A significant advantage of this method is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. sigmaaldrich.comnih.gov This bioorthogonality makes SPAAC ideal for encapsulating living cells within the hydrogel matrix as it forms, with minimal impact on cell viability. nih.gov

This strategy allows for the creation of hydrogels with highly tunable properties. For instance, researchers have developed a hyaluronic acid (HA)-based hydrogel platform using SPAAC, which provides an uncommonly large range of stiffness (0.5–45 kPa) and allows for the independent tuning of mechanical and biochemical properties. researchgate.net By incorporating adhesion peptides, the hydrogels can be tailored to investigate specific cell-material interactions, such as their effect on the secretory functions of human adipose-derived stromal cells. researchgate.net The precise control afforded by click chemistry enables the systematic study of how matrix properties influence cell behavior, a critical aspect of designing effective tissue engineering scaffolds. researchgate.netresearchgate.net

A primary function of bio-scaffolds is to act as a reservoir for therapeutic biomolecules, such as growth factors, and to release them in a controlled manner to guide tissue regeneration. oulu.finih.gov Click chemistry offers a robust method for covalently tethering biomolecules to the hydrogel network. If a biomolecule is modified with an alkyne group, it can be "clicked" onto an azide-functionalized hydrogel precursor during or after gelation. This covalent attachment prevents the premature diffusion of the biomolecule from the scaffold.

The release of these tethered molecules can be controlled by incorporating cleavable linkers into the hydrogel design. For example, light-sensitive linkers can be used to create hydrogels that release their payload upon irradiation. chemrxiv.org This provides excellent spatial and temporal control over biomolecule delivery. Another advanced strategy involves integrating DNA nanotechnology into hydrogels. mdpi.com Multi-arm DNA motifs can be conjugated within a hydrogel via click chemistry to create a circuit that releases specific biomolecules on-demand through a strand displacement reaction, triggered by the addition of specific DNA strands. mdpi.com

Beyond covalent attachment, physical encapsulation is another common method. The release profile in this case is governed by diffusion through the hydrogel mesh and the degradation of the hydrogel itself. rsc.org The crosslinking density of the hydrogel, which can be precisely controlled using click chemistry, dictates the mesh size and thus the diffusion rate of encapsulated molecules. rsc.orgresearchgate.net By tuning these parameters, release profiles can be tailored from hours to weeks to match the needs of the specific tissue engineering application. rsc.org

Therapeutic and Diagnostic Modalities Enabled by Azide Peg2 Ms Conjugation

Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery Systems

Development of Bioconjugated Nanocarriers for Targeted Therapeutics

The integration of Azide-PEG2-Ms, or similar azide-functionalized PEG linkers, into nanocarrier systems is a cornerstone for developing targeted therapeutic agents. Nanocarriers, such as polymeric nanoparticles and lipid nanodiscs, are engineered to encapsulate and deliver therapeutic payloads directly to specific sites within the body, thereby enhancing efficacy and minimizing off-target effects researchgate.netfrontiersin.org. The PEGylation of these nanocarriers, often achieved through azide-functionalized linkers like this compound, imparts crucial properties such as increased colloidal stability, prolonged circulation times, and evasion of the reticuloendothelial system (RES) nih.govwur.nlrsc.orgrsc.org.

The azide (B81097) moiety on the nanocarrier surface serves as a reactive site for conjugation with targeting ligands (e.g., peptides, antibodies, aptamers) that recognize specific cell surface receptors or disease biomarkers. This is typically accomplished via click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) wur.nlrsc.orgrsc.orgacs.orgnanopartz.commdpi.commdpi.comacs.org. These reactions are highly efficient and selective, ensuring the stable attachment of targeting moieties without compromising the integrity of either the nanocarrier or the ligand. For instance, gold nanoparticles (AuNPs) functionalized with azide-terminal PEG have been utilized for biomedical sensing, diagnosis, and delivery, with further functionalization via click chemistry rsc.orgrsc.org. Similarly, polymeric nanoparticles can be modified with PEG-azide to conjugate targeting peptides like RGD for specific cellular uptake acs.org.

Table 1: Nanocarrier Functionalization with Azide-PEG Linkers for Targeted Therapeutics

Nanocarrier TypeTargeting LigandConjugation StrategyTherapeutic PayloadKey Application
Gold Nanoparticles (AuNPs)Peptides (e.g., targeting ligands)SPAAC/CuAACNot specifiedBiomedical sensing, diagnosis, delivery rsc.orgrsc.org
Polymeric NanoparticlesRGD peptidesCuAACNot specifiedTargeted delivery to corneal epithelial cells acs.org
Lipid Nanodiscs (LNDs)Anti-CEA antibody fragments (Fab')Click chemistry-based PEGylated lipidsNot specifiedTargeted PET imaging of CEA-positive tumors x-mol.net

Radiopharmaceutical Development and Imaging Applications

This compound and related azide-PEG structures are pivotal in the development of advanced radiopharmaceuticals and imaging agents, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Their ability to facilitate precise radiolabeling and improve the pharmacokinetic profile of imaging probes makes them indispensable tools in molecular imaging and theranostics.

Radiolabeling of Biomolecules via Azide-Alkyne Click Chemistry

Click chemistry, especially the azide-alkyne cycloaddition, provides a robust and efficient method for radiolabeling biomolecules such as peptides and proteins adcreview.commedchem101.comlabinsights.nlnih.govacs.orgmdpi.comnih.gov. Azide-functionalized PEG linkers like this compound enable the introduction of radioisotopes (e.g., ¹⁸F, ⁶⁴Cu) onto targeting vectors. The PEG chain enhances the solubility and stability of the resulting radioconjugates, while also improving their pharmacokinetic properties, such as prolonged circulation times and reduced uptake in non-target organs like the kidneys nih.govnih.govmdpi.com. For example, PEGylated azide linkers have been used to radiolabel peptides such as RGD peptides with ¹⁸F or ⁶⁴Cu via CuAAC or SPAAC, leading to tracers with improved performance for imaging nih.govnih.govmdpi.com.

Table 2: Azide-PEG Linkers in Radiopharmaceutical and PET Imaging Applications

Biomolecule/ScaffoldRadioisotopeLinker Type (e.g., Azide-PEG)Click Chemistry MethodApplication (Therapy/Imaging)Key Finding/Benefit
Peptides (e.g., RGD)¹⁸F, ⁶⁴CuPEGylated AzideCuAAC/SPAACImaging/TherapyImproved circulation time, reduced kidney uptake, enhanced tumor uptake nih.govnih.govmdpi.com
VEGF₁₂₁⁶⁴CuPEGylatedSite-specific labelingPET ImagingProlonged blood clearance, higher tumor uptake, lower kidney uptake nih.gov
Ethinyl Estradiol (EE)¹⁸FPEG-N₃¹⁸F-CuAACPET ImagingHydrophilic derivative for ER+ breast cancer imaging mdpi.com
Antibody (Cetuximab)⁶⁴CuDBCO-PEG₄-CB-TE₁K₁PSPAACImagingEnhanced serum stability compared to other chelators mdpi.com

Strategies for In Vivo Bioorthogonal Ligation

The application of bioorthogonal chemistry, including click reactions, is increasingly vital for strategies involving in vivo ligation, where chemical reactions are performed within a living organism adcreview.combiochempeg.commedchem101.comacs.orgnih.govnih.govnih.govmdpi.com. This compound, with its azide functionality, is well-suited for such applications. It can be incorporated into targeting molecules or nanocarriers, which are then administered to the body. A complementary molecule, functionalized with a click chemistry partner (e.g., an alkyne or cyclooctyne), can then be introduced to form a stable conjugate in situ. This approach is valuable for targeted drug delivery, diagnostic imaging, or even for clearing radioisotopes from the bloodstream to improve imaging contrast acs.orgnih.gov. For example, the Staudinger ligation, which also utilizes azide chemistry, has been employed for in vivo pretargeting strategies to improve tumor-to-blood ratios in imaging nih.gov. Metabolic labeling with azide-containing precursors allows for the in vivo imaging of cellular processes, with the azide group serving as a handle for subsequent detection nih.govmdpi.com.

Table 3: In Vivo Bioorthogonal Ligation Strategies Using Azide-PEG Moieties

ApplicationTarget Molecule/SystemBioorthogonal ReactionRole of Azide-PEG MoietyOutcome/Benefit
Cell Surface EngineeringCell membranes (azide-labeled)SPAACDBCO-MNPs covalently attached to cell membranesHigh performance in bioorthogonal reactivity for biological applications acs.org
Metabolic Labeling/ImagingCellular glycansCuAAC/SPAACIncorporation into biomolecules for detection with fluorescent probesSelective visualization of intracellular architectures nih.govmdpi.com
Pretargeting/Clearance StrategyAntibody conjugatesStaudinger LigationCleavage of radioactivity from bloodstream, improving target-to-background ratio nih.govEnhanced tumor visualization clarity, improved tumor-to-blood ratios nih.gov

Compound List:

this compound

Polyethylene glycol (PEG)

DBCO (Dibenzocyclooctyne)

BCN (Bicyclo[6.1.0]nonyne)

RGD peptides

VEGF₁₂₁

Ethinyl Estradiol (EE)

Cetuximab

Lipid nanodiscs (LNDs)

Gold Nanoparticles (AuNPs)

Polymeric Nanoparticles

Azide Peg2 Ms in Materials Science and Nanotechnology Research

Surface Functionalization and Coating Technologies

The modification of material surfaces is crucial for a wide range of applications, from biomedical devices to advanced electronics. Azide-PEG2-Ms serves as a versatile linker for covalently attaching molecules to surfaces, thereby tailoring their chemical and physical properties.

The "grafting to" approach, where pre-formed polymer chains are attached to a surface, is a common strategy for surface modification. researchgate.netresearchgate.net this compound is particularly suited for this, where the mesylate group can react with a surface functional group (e.g., a hydroxyl or amine) to anchor the linker. The exposed azide (B81097) group is then available for a highly efficient and specific "click" reaction with an alkyne-functionalized polymer or biomolecule. acs.orgnih.gov This method allows for the covalent bonding of various macromolecules, including complex biomolecules like peptides, to a surface. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used for this purpose. expresspolymlett.comnih.gov For instance, a surface can first be modified to present alkyne groups. Subsequently, an azide-terminated molecule, such as this compound, can be "clicked" onto the surface. Alternatively, the surface can be functionalized with azide groups, which can then react with alkyne-terminated molecules. rsc.org The use of a short PEG linker, like the one in this compound, can improve the accessibility of the reactive group and enhance the efficiency of the surface reaction. researchgate.net

Research has demonstrated the successful grafting of various polymers, such as poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL), onto surfaces like polypropylene (B1209903) using this click chemistry approach. expresspolymlett.com Furthermore, studies have shown the immobilization of peptides onto self-assembled monolayers (SAMs) using azide-alkyne click chemistry to control cell adhesion. nih.gov

Grafted MoleculeSurfaceGrafting StrategyApplicationReference
Poly(ethylene glycol) (PEG)SiliconClick chemistry via azide-alkyne cycloadditionAntifouling coating nih.gov
Poly(methyl methacrylate) (PMMA)Mesoporous silicaClick chemistry via azide-alkyne cycloadditionFunctionalized porous materials acs.org
Peptides (e.g., RGDSP)Gold (via SAMs)Click chemistry via azide-alkyne cycloadditionControl of stem cell adhesion nih.gov
Poly(ε-caprolactone) (PCL)PolypropyleneClick chemistry via azide-alkyne cycloadditionModified polymer surface properties expresspolymlett.com

This compound and similar linkers are instrumental in creating functional coatings with specific, pre-determined properties. A key application is the development of antifouling surfaces, which are designed to resist the non-specific adsorption of proteins and other biomolecules. nih.gov This is particularly important for biomedical implants and biosensors. The PEG component of the linker is highly hydrophilic and creates a hydration layer that repels proteins. nih.gov

By grafting PEG chains onto a surface using azide-terminated linkers, a dense brush-like layer can be formed that effectively prevents biofouling. nih.govmdpi.com The efficiency of these coatings can be influenced by factors such as the length of the PEG chain and the grafting density. researchgate.net Short-chain PEGs have been shown to be effective in minimizing non-specific adsorption. mdpi.com

Furthermore, this technology can be used to create antibacterial surfaces. For example, antimicrobial peptides (AMPs) can be conjugated to a PEGylated surface via click chemistry, combining the antifouling properties of PEG with the bactericidal activity of the AMP. rsc.org This dual-functionality is highly desirable for medical devices to prevent both infections and bio-fouling.

Coating TypeKey FeatureMechanismApplicationReference
AntifoulingResists protein adsorptionPEG layer creates a hydration shell and steric hindranceBiomedical implants, biosensors nih.govmdpi.com
AntibacterialKills bacteria on contactCovalent attachment of antimicrobial peptides (AMPs)Medical devices, titanium implants rsc.org
Cell-Adhesive/RepellentSpatially controlled cell attachmentPatterned immobilization of cell-adhesive peptides (e.g., RGD) on a bio-inert backgroundTissue engineering, cell-based assays rsc.orgacs.org

Nanoparticle Functionalization and Bio-Interfacial Engineering

The surface properties of nanoparticles dictate their interaction with biological systems. This compound provides a means to precisely control the surface chemistry of nanoparticles, enhancing their utility in diagnostics and therapeutics.

Gold nanoparticles are widely used in biomedical applications due to their unique optical properties. Functionalizing AuNPs with azide groups makes them "clickable" and ready for conjugation with a wide array of molecules. sigmaaldrich.com A common method involves the use of thiol-containing ligands, as thiols have a strong affinity for gold surfaces. An azide-terminated PEG-thiol can be used to form a self-assembled monolayer on the AuNP surface. nanopartz.com

A single-step synthesis method has been developed for creating small, water-dispersible, azide-functionalized AuNPs. acs.orgresearchgate.net These nanoparticles are coated with a mixed ligand shell, typically consisting of a hydroxyl-terminated PEG ligand to ensure water solubility and a smaller amount of an azide-terminated PEG ligand for click reactions. acs.orgresearchgate.net This approach yields highly stable and uniform nanoparticles that are ready for conjugation. acs.orgresearchgate.net

The presence of the azide groups allows for the covalent attachment of alkyne-modified molecules, such as fluorescent dyes, targeting ligands, or drugs, through either copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netbeilstein-journals.org

A major challenge in the in vivo application of nanoparticles is their tendency to be cleared by the immune system and to non-specifically interact with proteins, forming a "protein corona". cd-bioparticles.com PEGylation, the process of attaching PEG chains to a surface, is a well-established method to overcome these issues. researchgate.net The PEG layer provides steric hindrance, which prevents nanoparticle aggregation and reduces protein adsorption, leading to enhanced stability in physiological buffers. cd-bioparticles.com

The use of azide-PEG linkers in the PEGylation of nanoparticles, such as those made of gold or silica, imparts biocompatibility and prolongs their circulation time in the bloodstream. nanopartz.comcd-bioparticles.comnanocs.net This is crucial for applications like drug delivery, where the nanoparticle needs to reach its target tissue. Studies have shown that PEGylated AuNPs exhibit significantly reduced cytotoxicity and are more compatible with blood components like platelets and endothelial cells. researchgate.netnih.gov The stability and biocompatibility of PEGylated nanoparticles are influenced by the molecular weight and density of the grafted PEG chains. nih.govmdpi.com

The specificity of click chemistry makes azide-functionalized surfaces and nanoparticles ideal components for biosensing platforms. uni-due.de By immobilizing biorecognition elements, such as DNA or peptides, onto a surface via an this compound linker, highly sensitive and specific sensors can be developed. researchgate.net

For example, azide-terminated self-assembled monolayers on gold electrodes can be used to immobilize alkyne-modified DNA probes for the electrochemical detection of specific DNA sequences or for studying DNA-drug interactions. researchgate.net The PEG spacer can help to orient the biorecognition element away from the surface, improving its accessibility to the target analyte. researchgate.net

Azide-functionalized gold nanoparticles can also be integrated into biosensors. For instance, after conjugation with a specific antibody or peptide, these nanoparticles can be used in assays for the detection of pathogens or disease biomarkers. uni-due.de Graphene-based biosensors have also utilized short-chain PEG linkers to create a stable, anti-fouling surface for highly specific viral detection. broadpharm.com

Q & A

Q. What are the key considerations for synthesizing Azide-PEG2-Ms with high purity for bioconjugation studies?

Synthesis requires precise control of reaction stoichiometry and purification steps. Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity, as described in foundational click chemistry protocols . Post-synthesis, employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product, ensuring removal of unreacted azides and copper residues. Characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How should researchers handle stability issues with this compound during storage?

Azide groups are sensitive to light and moisture. Store lyophilized this compound under inert gas (e.g., argon) at -20°C in amber vials. Pre-formulate aliquots to avoid repeated freeze-thaw cycles. Stability assays (e.g., HPLC monitoring over time) are recommended to validate storage conditions .

Q. What analytical techniques are essential for characterizing this compound in aqueous solutions?

Beyond NMR and HRMS, dynamic light scattering (DLS) can assess aggregation in aqueous buffers. Fourier-transform infrared spectroscopy (FTIR) verifies azide peak presence (~2100 cm1^{-1}). For quantification, use UV-Vis spectroscopy coupled with extinction coefficients for azide moieties .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conjugating this compound to alkyne-functionalized biomolecules under physiological conditions?

Adjust pH (6.5–7.5) and temperature (25–37°C) to balance reaction rate and biomolecule stability. Use biocompatible catalysts like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to reduce copper toxicity. Monitor reaction progress via LC-MS and optimize molar ratios (e.g., 1.2:1 azide:alkyne) to minimize side products .

Q. How should contradictory data on this compound reactivity in different solvent systems be resolved?

Contradictions often arise from solvent polarity effects on azide activation. Design a systematic study comparing reaction kinetics in polar aprotic (e.g., DMSO) vs. aqueous buffers. Use Arrhenius plots to quantify activation energy differences. Cross-validate findings with computational models (e.g., DFT calculations) to elucidate solvent-azide interactions .

Q. What strategies mitigate steric hindrance when using this compound in multi-step bioconjugation workflows?

Introduce a spacer (e.g., additional PEG units) between the azide and target molecule. Alternatively, employ strain-promoted azide-alkyne cycloaddition (SPAAC) to bypass copper catalysts, reducing steric constraints. Validate steric effects via Förster resonance energy transfer (FRET) assays or molecular dynamics simulations .

Q. How can researchers integrate this compound into hybrid systems with other bioorthogonal handles (e.g., tetrazines) without cross-reactivity?

Perform sequential reactions with orthogonal click chemistry pairs. For example, use SPAAC first (azide + cyclooctyne), followed by inverse electron-demand Diels-Alder (tetrazine + trans-cyclooctene). Validate specificity using control experiments with single-handle systems .

Methodological Guidance

Q. What experimental controls are critical when troubleshooting failed this compound conjugation reactions?

  • Positive control: A known azide-alkyne pair (e.g., benzyl azide + propargyl alcohol) to confirm catalyst activity.
  • Negative control: Omit the catalyst to detect non-specific interactions.
  • Internal standard: Add a fluorescent tracer (e.g., Cy5-azide) for real-time monitoring via gel electrophoresis .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound reactivity studies?

Re-evaluate force field parameters in simulations to ensure accurate modeling of PEG flexibility and solvation effects. Experimentally, use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values. Publish null results to inform model refinement .

Q. What protocols ensure reproducibility when scaling up this compound synthesis for collaborative studies?

Document batch-specific variables (e.g., reagent lot numbers, humidity levels). Use automated synthesis platforms for consistent mixing and temperature control. Share raw characterization data (e.g., NMR spectra, chromatograms) via open-access repositories to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.